![molecular formula C22H20N2O3 B6011191 N,N-dibenzyl-4-methyl-3-nitrobenzamide](/img/structure/B6011191.png)
N,N-dibenzyl-4-methyl-3-nitrobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-methyl-3-nitrobenzamide typically involves the nitration of 4-methylbenzamide followed by N,N-dibenzylation
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: The major product is N,N-dibenzyl-4-methyl-3-aminobenzamide.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N,N-dibenzyl-4-methyl-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-methyl-3-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-4-methoxy-3-nitrobenzamide: Similar structure but with a methoxy group (-OCH3) instead of a methyl group (-CH3).
N,N-dibenzyl-3-nitrobenzamide: Lacks the methyl group on the benzene ring.
Uniqueness
N,N-dibenzyl-4-methyl-3-nitrobenzamide is unique due to the presence of both the nitro group and the dibenzyl groups, which confer specific chemical properties and potential biological activities .
Properties
IUPAC Name |
N,N-dibenzyl-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-17-12-13-20(14-21(17)24(26)27)22(25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMWWQPTBODWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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